molecular formula C10H16ClNO2 B2771181 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride CAS No. 878769-86-9

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride

Cat. No.: B2771181
CAS No.: 878769-86-9
M. Wt: 217.69
InChI Key: QAIPOFBPMPSEMR-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl and a molecular weight of 217.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride is widely used in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

The synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride typically involves the reaction of 4-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity.

Chemical Reactions Analysis

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or other proteins, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride can be compared with similar compounds such as:

    1-(4-methoxyphenyl)propan-2-amine hydrochloride: An analogue with similar structural features but different functional groups.

    3-Amino-3-(4-methoxyphenyl)propan-1-ol: Another compound with a similar backbone but different substitution patterns.

    1-[2-(Methoxyethyl)amino]-2-phenyl-2-propanol: A compound with a similar core structure but different side chains.

Properties

IUPAC Name

1-amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPOFBPMPSEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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